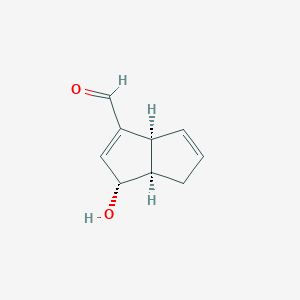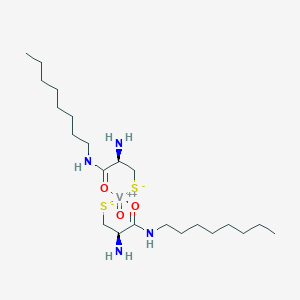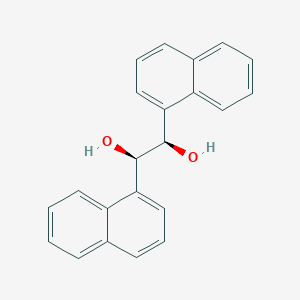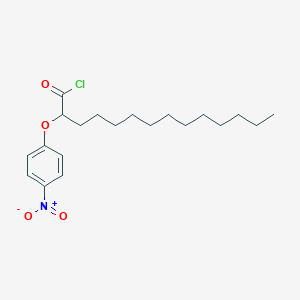
Nikkomycin pseudo-Z
Descripción general
Descripción
Nikkomycin pseudo-Z is a nucleoside-peptide antibiotic that belongs to the nikkomycin family. It is structurally similar to nikkomycin Z and is known for its potent antifungal properties. This compound inhibits chitin synthase, an enzyme crucial for the synthesis of chitin, which is a vital component of the fungal cell wall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nikkomycin pseudo-Z involves multiple steps, starting from the nucleoside and peptide precursors. The key steps include:
Nucleoside Synthesis: The nucleoside component is synthesized through glycosylation reactions, where a sugar moiety is attached to a nucleobase.
Peptide Synthesis: The peptide part is synthesized using standard peptide coupling reactions, often employing reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Coupling of Nucleoside and Peptide: The final step involves coupling the nucleoside and peptide components under mild conditions to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Streptomyces. These strains are optimized to produce high yields of the compound through controlled fermentation conditions, including specific nutrient media, temperature, and pH .
Análisis De Reacciones Químicas
Types of Reactions
Nikkomycin pseudo-Z undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the nucleoside or peptide components, potentially affecting its antifungal properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various nikkomycin analogs, each with distinct biological activities. These analogs are studied for their potential use as antifungal agents .
Aplicaciones Científicas De Investigación
Nikkomycin pseudo-Z has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside-peptide interactions and the synthesis of complex molecules.
Biology: Employed in studies of fungal cell wall synthesis and the role of chitin in fungal physiology.
Medicine: Investigated for its potential as an antifungal drug, particularly against pathogenic fungi such as Candida and Aspergillus species.
Mecanismo De Acción
Nikkomycin pseudo-Z exerts its effects by inhibiting chitin synthase, the enzyme responsible for chitin synthesis in fungi. By binding to the active site of chitin synthase, it prevents the polymerization of N-acetylglucosamine, thereby disrupting the formation of the fungal cell wall. This leads to cell lysis and ultimately the death of the fungal cell .
Comparación Con Compuestos Similares
Similar Compounds
Nikkomycin Z: Another member of the nikkomycin family with similar antifungal properties.
Polyoxins: A group of nucleoside-peptide antibiotics that also inhibit chitin synthase.
Echinocandins: A class of antifungal drugs that inhibit β-glucan synthesis, another component of the fungal cell wall.
Uniqueness
Nikkomycin pseudo-Z is unique due to its specific inhibition of chitin synthase, making it highly effective against fungi that rely heavily on chitin for their cell wall integrity. Its structural similarity to the natural substrate of chitin synthase allows it to act as a competitive inhibitor, providing a targeted approach to antifungal therapy .
Propiedades
IUPAC Name |
2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-6(12(27)9-3-2-7(26)4-22-9)10(21)18(31)24-11(19(32)33)16-14(29)13(28)15(35-16)8-5-23-20(34)25-17(8)30/h2-6,10-16,26-29H,21H2,1H3,(H,24,31)(H,32,33)(H2,23,25,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDDWVSOKPQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120796-21-6 | |
| Record name | Nikkomycin pseudo-Z | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)





